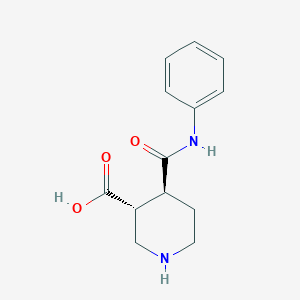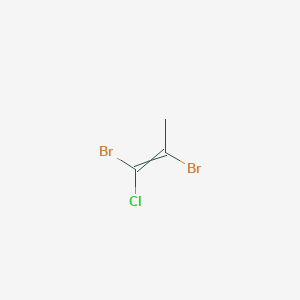
1,2-Dibromo-1-chloroprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-1-chloroprop-1-ene is an organic compound with the molecular formula C3H4Br2Cl It is a member of the halogenated alkenes family, characterized by the presence of both bromine and chlorine atoms attached to a propene backbone
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1-chloroprop-1-ene can be synthesized through the halogenation of propenes. One common method involves the addition of bromine and chlorine to propene under controlled conditions. The reaction typically proceeds via an electrophilic addition mechanism, where the double bond of propene reacts with bromine and chlorine sources to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using large-scale halogenation reactors. The process involves the continuous feeding of propene, bromine, and chlorine into the reactor, where the reaction takes place under optimized temperature and pressure conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,2-Dibromo-1-chloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can react with electrophiles, leading to the formation of addition products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium hydroxide or sodium ethoxide are typically used.
Addition Reactions: Electrophiles such as hydrogen halides or halogens are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkenes and alkynes.
Elimination Reactions: The major product is typically a less substituted alkene.
Addition Reactions: The products are usually dihalogenated alkanes or haloalkanes.
科学的研究の応用
1,2-Dibromo-1-chloroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 1,2-dibromo-1-chloroprop-1-ene involves its interaction with nucleophiles and electrophiles. The compound’s halogen atoms make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
類似化合物との比較
1,2-Dibromo-1-chloroprop-1-ene can be compared with other halogenated alkenes, such as:
1,2-Dibromoethane: Similar in structure but lacks the chlorine atom.
1,2-Dichloropropene: Contains two chlorine atoms instead of bromine.
1,2-Dibromopropane: A saturated analogue with no double bond.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to its analogues.
特性
CAS番号 |
143089-09-2 |
|---|---|
分子式 |
C3H3Br2Cl |
分子量 |
234.32 g/mol |
IUPAC名 |
1,2-dibromo-1-chloroprop-1-ene |
InChI |
InChI=1S/C3H3Br2Cl/c1-2(4)3(5)6/h1H3 |
InChIキー |
YUGKELIDLMPXKE-UHFFFAOYSA-N |
正規SMILES |
CC(=C(Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

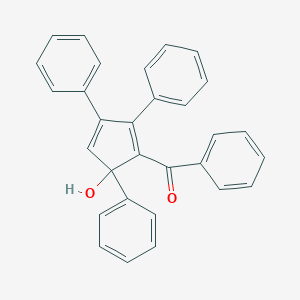
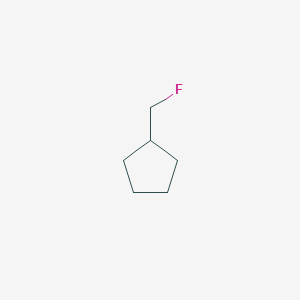
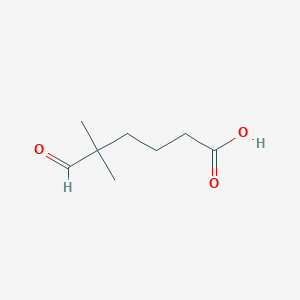
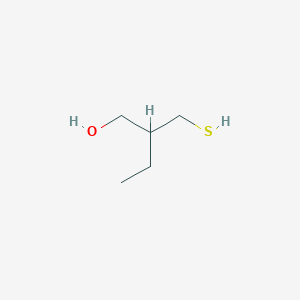

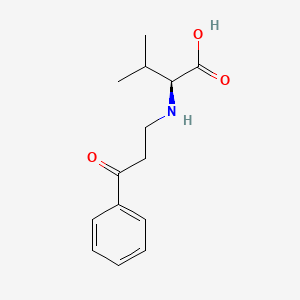
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)



